10-Aminodecane-1-thiol
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Overview
Description
10-Aminodecane-1-thiol is an organic compound with the molecular formula C₁₀H₂₃NS. It consists of a decane chain with an amino group at one end and a thiol group at the other. This compound is notable for its dual functional groups, which make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 10-Aminodecane-1-thiol typically begins with decane derivatives. One common starting material is 10-bromodecane.
Reaction with Thiourea: 10-Bromodecane can be reacted with thiourea to form 10-thiocyanatodecane. This reaction is usually carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The thiocyanate group is then hydrolyzed to form the thiol group. This step often involves acidic or basic hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 10-Aminodecane-1-thiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The amino group can undergo reduction reactions, although this is less common due to its already reduced state.
Substitution: Both the amino and thiol groups can participate in substitution reactions. For example, the thiol group can be substituted with alkyl or acyl groups using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Acidic or basic conditions for thiocyanate hydrolysis.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Amines and Thiols: Products of substitution reactions.
Scientific Research Applications
Chemistry
10-Aminodecane-1-thiol is used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are crucial in surface chemistry and nanotechnology for creating well-defined surfaces with specific functional groups.
Biology
In biological research, this compound is employed as a linker molecule in the conjugation of biomolecules. Its thiol group can form stable bonds with gold nanoparticles, while the amino group can be used to attach proteins or other biomolecules.
Medicine
The compound has potential applications in drug delivery systems. Its ability to form SAMs on gold nanoparticles makes it useful for targeted drug delivery, where the nanoparticles can be directed to specific cells or tissues.
Industry
In industrial applications, this compound is used in the production of corrosion inhibitors and as a stabilizer for certain types of polymers.
Mechanism of Action
The mechanism by which 10-Aminodecane-1-thiol exerts its effects depends on its functional groups. The thiol group can form strong bonds with metals, making it useful in surface chemistry and nanotechnology. The amino group can participate in hydrogen bonding and other interactions, making it versatile in biological applications.
Molecular Targets and Pathways
Surface Chemistry: The thiol group targets metal surfaces, forming strong metal-sulfur bonds.
Bioconjugation: The amino group targets carboxyl or aldehyde groups in biomolecules, forming stable amide or imine bonds.
Comparison with Similar Compounds
Similar Compounds
1-Decanethiol: Similar structure but lacks the amino group.
10-Aminodecane: Similar structure but lacks the thiol group.
Cysteamine: Contains both amino and thiol groups but has a shorter carbon chain.
Uniqueness
10-Aminodecane-1-thiol is unique due to its long carbon chain combined with both amino and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile than compounds with only one functional group.
Biological Activity
10-Aminodecane-1-thiol, a thiol compound with the molecular formula C10H23NS, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H23NS
- Molecular Weight : 201.36 g/mol
- IUPAC Name : this compound
- CAS Number : 111-73-8
The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and form disulfide bonds with other thiols. This property allows it to interact with various biomolecules, influencing cellular signaling pathways and enzymatic activities. The compound has been studied for its role in:
- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.
- Metal Chelation : The thiol group can bind metal ions, potentially modulating metal ion availability in biological systems.
- Cell Signaling : It may influence signaling pathways by modifying cysteine residues in proteins.
Antioxidant Properties
A study demonstrated that this compound exhibits significant antioxidant properties. It was shown to reduce lipid peroxidation in cellular models, indicating its potential for protecting cells from oxidative damage. The compound's ability to donate electrons makes it a valuable candidate for further exploration in antioxidant therapies .
Metal Ion Interaction
Research has indicated that this compound can effectively chelate heavy metals such as lead and cadmium. This interaction reduces metal toxicity in biological systems, suggesting potential applications in detoxification therapies .
Case Study 1: Antitumor Activity
In a recent investigation, derivatives of this compound were synthesized and evaluated for their antitumor activity. The study revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications of the parent compound could enhance its therapeutic efficacy .
Case Study 2: Functionalization of Nanoparticles
Another study focused on the functionalization of gold nanoparticles with this compound. The resulting nanoparticles showed improved stability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C10H23NS | Antioxidant, metal chelation |
Cysteine | C3H7NO2S | Antioxidant, protein synthesis |
Glutathione | C10H17N3O6S | Major antioxidant in cells |
Properties
Molecular Formula |
C10H23NS |
---|---|
Molecular Weight |
189.36 g/mol |
IUPAC Name |
10-aminodecane-1-thiol |
InChI |
InChI=1S/C10H23NS/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |
InChI Key |
JMKBPENVULMVDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCN |
Origin of Product |
United States |
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